![molecular formula C8H8ClN3 B13049772 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is a chemical compound with the molecular formula C8H8ClN3. It is a member of the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylpyrrolo[1,2-A]pyrimidine with amines in the presence of a catalytic amount of hydrochloric acid . The process can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the yield and quality of the final product .
化学反応の分析
Types of Reactions: 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields the corresponding aminopyrimidine derivative .
科学的研究の応用
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory disorders.
Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical compounds, particularly those targeting kinase pathways.
Biological Research: It is employed in studies investigating cellular signaling pathways and molecular interactions.
作用機序
The mechanism of action of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating cellular signaling pathways involved in disease processes . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar chemical properties and applications.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A compound used in kinase inhibitor research.
Uniqueness: 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl and chloro substituents enhance its binding affinity and selectivity for certain kinase targets, making it a valuable compound in drug discovery .
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
4-chloro-7-methylpyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-8-11-7(10)3-6(9)12(8)4-5/h2-4H,1H3,(H2,10,11) |
InChIキー |
IANKHGFUHVYISQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C1)N=C(C=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


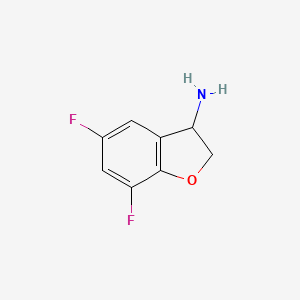
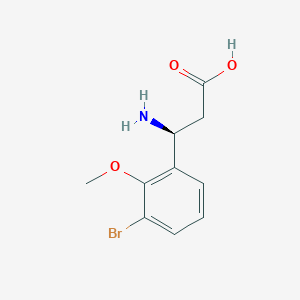
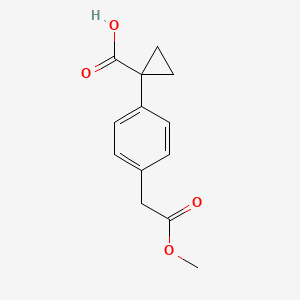
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
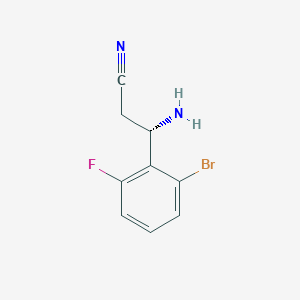
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
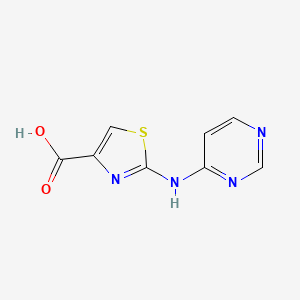
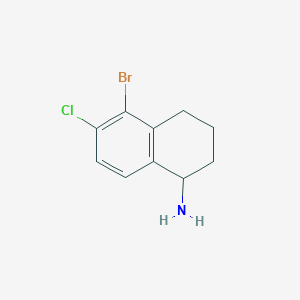
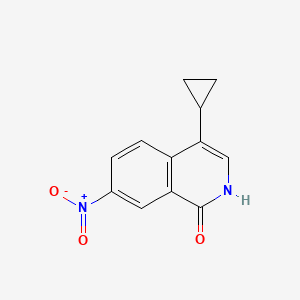
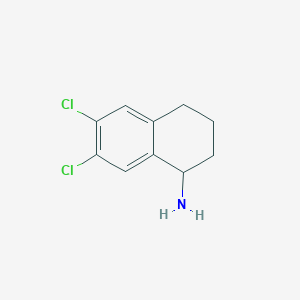
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
